N-cyclopropyl-4-pyrazol-1-ylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-4-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(15-11-4-5-11)10-2-6-12(7-3-10)16-9-1-8-14-16/h1-3,6-9,11H,4-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIHJMBUCZJIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N Cyclopropyl 4 Pyrazol 1 Ylbenzamide Analogues
Influence of N-Cyclopropyl Substitution on Biological Activity
The cyclopropyl (B3062369) group is a conformationally restricted moiety. nih.gov Unlike flexible alkyl chains, its rigid, three-membered ring structure imparts a well-defined three-dimensional geometry to the molecule. rsc.org This rigidity helps to lock the amide portion of the molecule into a specific, predictable spatial arrangement, which can be crucial for precise interaction with a biological target. rsc.org The introduction of a cyclopropyl group can reduce the entropic penalty upon binding to a receptor, as fewer conformational states are accessible to the unbound ligand. nih.gov Studies on other molecules have shown that replacing flexible groups with a cyclopropyl ring can lead to a more favorable binding conformation. nih.gov For example, research on formyl tripeptides demonstrated that a cyclopropyl-containing peptide adopted a higher percentage of the active E conformation compared to a similar peptide with a more flexible isopropyl group. nih.gov
Table 1: Physicochemical and Pharmacological Contributions of the Cyclopropyl Group
| Property | Influence of Cyclopropyl Group | Reference |
|---|---|---|
| Conformation | Imparts rigidity, reduces conformational flexibility, and can lock the molecule in a bioactive conformation. | rsc.orgnih.gov |
| Binding Affinity | Can contribute to a more favorable entropic binding to the receptor and enhance potency. | nih.gov |
| Metabolic Stability | Increases resistance to oxidative metabolism due to strong C-H bonds, potentially increasing half-life. | nih.govhyphadiscovery.com |
| Bioisosterism | Often serves as a rigid replacement for an alkene or other small alkyl groups. | nih.gov |
Impact of Substituents on the Benzamide (B126) Ring System
The central benzamide ring serves as a scaffold for substituents that can modulate the electronic and steric properties of the molecule, significantly affecting its interaction with biological targets.
The position of a substituent on the benzene (B151609) ring—ortho, meta, or para relative to the amide group—is critical in determining its effect on activity. libretexts.orgnumberanalytics.com Studies on various benzamide derivatives show that substituents at different positions can have vastly different impacts. For instance, in one series of substituted benzamides targeting the D4 dopamine (B1211576) receptor, polar substituents at the meta- (5-) and para- (4-) positions were found to be critical for a specific structure-activity relationship. nih.gov In other cases, substitution at the ortho position can force the amide group to be non-coplanar with the benzene ring, which can alter binding properties. nih.gov Generally, para-substitution is often explored to extend the molecule into a specific binding pocket, while ortho- and meta-substituents are used to fine-tune electronic properties and influence conformation. libretexts.orgnih.gov
The electronic nature of substituents—whether they are electron-donating groups (EDGs) like -CH₃ or -OCH₃, or electron-withdrawing groups (EWGs) like -F, -Cl, or -NO₂—plays a key role. ucalgary.camsu.edu EDGs increase the electron density of the aromatic ring, while EWGs decrease it. ucalgary.ca This can influence the strength of hydrogen bonds or other polar interactions between the benzamide and its target. researchgate.netvu.nl For example, in a study of benzamide-based histone deacetylase inhibitors, it was found that electron-donating hydrophobic substituents like a methyl group increased potency, whereas electron-withdrawing groups like fluorine decreased it. nih.gov
Steric bulk is another crucial factor. researchgate.net Large, bulky substituents can prevent the ligand from fitting into a narrow binding pocket, leading to a loss of activity. Conversely, a larger group might provide more optimal contact in a spacious binding site compared to a smaller one. nih.gov The interplay between steric and electronic effects is complex; a bulky electron-donating group might have a different effect than a bulky electron-withdrawing group, and these effects must be optimized simultaneously to achieve high activity. researchgate.net
Table 2: General Effects of Benzamide Ring Substituents on Activity
| Substituent Type | General Effect on Ring | Potential Impact on Activity | Reference |
|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density (activates ring). | Can enhance π-stacking or cation-π interactions; directs new substituents to ortho/para positions. | libretexts.orgucalgary.ca |
| Electron-Withdrawing (e.g., -Cl, -F, -NO₂) | Decreases electron density (deactivates ring). | Can form specific hydrogen bonds or halogen bonds; directs new substituents to the meta position (halogens are an exception). | ucalgary.camsu.edu |
| Small/Less Bulky (e.g., -F, -OH) | Minimal steric hindrance. | Allows fit into sterically constrained binding pockets. | nih.gov |
| Large/Bulky (e.g., -t-butyl, -phenyl) | Significant steric hindrance. | May provide optimal surface contact in a large pocket or cause steric clashes, reducing affinity. | nih.govnih.gov |
Modulation of the Pyrazole (B372694) Moiety
The pyrazole ring is a key pharmacophore in many biologically active compounds. nih.govresearchgate.netrsc.org Its unique properties allow it to act as an aryl bioisostere, and it can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The substitution pattern on the pyrazole ring is a critical determinant of biological activity.
In SAR studies of various pyrazole-containing compounds, the nature and position of substituents on the pyrazole ring have been shown to be vital. For instance, in a series of pyrazole sulfonamides, a variety of substituted aromatic and heteroaromatic moieties were explored as alternatives to a dimethylpyrazole group, with electronic properties of the substituents having a significant impact on potency. acs.org In another study on pyrazolyl amides, substituents on an anilino group attached to the pyrazole scaffold were varied to probe their effect on activity. mdpi.com Research on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides revealed that different substituents on the benzamide portion attached to the pyrazole-amine core led to a range of antimicrobial activities, highlighting the importance of this part of the molecule for therapeutic efficacy. nih.gov The pyrazole ring itself, while not always forming direct interactions with a target, can properly orient other functional groups on the molecule to facilitate optimal binding within a receptor pocket. nih.gov
Table 3: Potential Modifications of the Pyrazole Moiety and Their Rationale
| Modification | Position on Pyrazole | Rationale | Reference |
|---|---|---|---|
| Small Alkyl Groups (e.g., Methyl) | C3 or C5 | To probe for small hydrophobic pockets and improve lipophilicity. | nih.govacs.org |
| Halogens (e.g., Cl, F) | C3, C4, or C5 | To modulate electronic properties and potentially form halogen bonds with the target. | acs.org |
| Aromatic/Heteroaromatic Rings | C3 or C5 | To explore potential π-π stacking interactions with aromatic amino acid residues like Phe, Tyr, or Trp. | nih.govacs.org |
| Hydrogen Bond Donors/Acceptors (e.g., -NH₂, -OH) | C3 or C5 | To form specific hydrogen bonds with the target protein to increase binding affinity. | nih.gov |
Substituent Effects on Pyrazole Nitrogen and Carbon Atoms
The pyrazole ring is a critical pharmacophore in many biologically active molecules. Modifications to its nitrogen and carbon atoms can significantly influence potency, selectivity, and pharmacokinetic properties.
In related pyrazole-containing scaffolds, the substituent on the pyrazole nitrogen (N1 position) plays a crucial role in orienting the other parts of the molecule and can engage in important interactions with biological targets. While direct SAR data for N-substituted analogues of N-cyclopropyl-4-pyrazol-1-ylbenzamide is limited in the public domain, general principles can be drawn from other series of pyrazole-containing inhibitors. For instance, in a series of 3,5-diarylpyrazole hydroxamic acid derivatives developed as meprin inhibitors, N-substitution was explored to probe the S1' pocket of the enzyme. nih.govresearchgate.net The introduction of various alkyl and functionalized alkyl groups at the N1 position led to a range of activities, highlighting the sensitivity of this position to substitution. nih.govresearchgate.net In one instance, an N-methyl group was found to be favorable for activity against a specific isoform. mdpi.com Generally, the optimal substituent at this position is highly dependent on the specific target and the topology of its binding site.
The carbon atoms of the pyrazole ring (C3, C4, and C5 positions) provide key vectors for substitution, allowing for the fine-tuning of a compound's properties.
In a series of pyrazole-based inhibitors of meprin α and β, systematic modifications at the C3 and C5 positions with various aryl and alkyl groups demonstrated a significant impact on inhibitory activity. nih.gov For example, 3,5-diphenylpyrazole (B73989) derivatives showed potent inhibition, and the introduction of different substituents on these phenyl rings further modulated the activity and selectivity. nih.gov The C4 position has also been a key site for modification. In the same meprin inhibitor series, the introduction of a carboxymethyl group at C4 was a crucial element for achieving high potency. nih.govresearchgate.net
The following table summarizes the SAR findings for substitutions on the pyrazole ring from a representative study on 3,4,5-substituted pyrazole inhibitors of meprin α. While not this compound analogues, they provide valuable insights into how substituents on the pyrazole core can influence biological activity.
| Compound | R2 (at C3) | R3 (at C5) | Ki (app) Meprin α (nM) |
|---|---|---|---|
| 7a | Phenyl | Phenyl | 1.3 |
| 14a | Methyl | Phenyl | >1000 |
| 14b | Benzyl | Phenyl | 36.9 |
| 14c | Cyclopentyl | Phenyl | 1.4 |
Data sourced from a study on meprin inhibitors and is intended to be illustrative of general SAR principles for pyrazole substitution. nih.gov
Variations in Pyrazole Ring Fusion (e.g., pyrazolo[3,4-b]pyridines)
Fusing the pyrazole ring with another heterocyclic system, such as a pyridine (B92270) ring to form a pyrazolo[3,4-b]pyridine, can significantly alter the molecule's three-dimensional shape, electronic properties, and potential for vector interactions. nih.gov This strategy has been employed to develop inhibitors for a variety of biological targets, including kinases and other enzymes. nih.govresearchgate.net The resulting bicyclic core is more rigid than a simple pyrazole, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.
The substitution pattern on the fused ring system is critical for activity. In the context of 1H-pyrazolo[3,4-b]pyridines, substituents at positions C3, C4, C5, and C6 have been extensively studied. nih.gov For example, in a series of pyrazolo[3,4-b]pyridine derivatives, the nature of the substituent at the C4 position was found to be a key determinant of biological activity. researchgate.net
Another related fused pyrazole system is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. Studies on this class of compounds as antitubercular agents have revealed important SAR. acs.orgnih.govresearchgate.net Modifications at various positions of the pyrazolo[1,5-a]pyrimidine core led to significant changes in activity. For instance, methylation at the N4 or O7 positions of a pyrazolo[1,5-a]pyrimidin-7(4H)-one core resulted in a loss of antitubercular activity. acs.org
The table below illustrates the impact of substitutions on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold on antitubercular activity.
| Compound | R2 | R5 | R6 | MIC (μM) |
|---|---|---|---|---|
| 1 | H | CH3 | H | >50 |
| P8 | H | CH3 | Cyclohexylmethyl | 3.9 |
| P13 | H | CH3 | 3-Furyl | 1.3 |
| P15 | H | CH3 | Pyrazinyl | 1.3 |
Data is from a study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents and serves as a representative example of SAR in a fused pyrazole system. acs.orgresearchgate.net
Linker Region Modifications and Their SAR Implications
The benzamide linker in this compound is a critical component that connects the pyrazole core to the cyclopropyl-substituted phenyl ring. Modifications to this linker, including the amide bond itself and the groups attached to it, can have profound effects on the compound's conformation, stability, and interactions with its biological target.
Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability and cell permeability. nih.gov Various heterocycles have been successfully used as amide bond bioisosteres, including 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. nih.govnih.govacs.org For example, in a series of pyrazolo[1,5-a]pyrimidine-based inhibitors, the replacement of a key amide group with a 1,2,4-triazole (B32235) was shown to be a successful strategy, with the triazole mimicking the hydrogen bonding interactions of the original amide. acs.org The choice of bioisostere is critical, as other heterocycles like oxadiazoles (B1248032) and thiazoles were found to be less active in this particular series. acs.org
In a different context, the replacement of a pyrazole 3-carboxamide moiety with a 5-alkyl oxadiazole ring led to a novel class of potent CB1 receptor antagonists. nih.gov This highlights that the linker and the group it is attached to often need to be co-optimized.
The table below presents data on the bioisosteric replacement of an amide linker with various heterocycles in a series of pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors, demonstrating the impact of linker modification on inhibitory activity.
| Compound | Linker | CSNK2A2 IC50 (nM) |
|---|---|---|
| Amide Analogue | -C(O)NH- | 130 |
| 21 (1,2,4-triazole) | 1,2,4-triazole | 27 |
| 22 (oxadiazole) | 1,2,4-oxadiazole | >10000 |
| 23 (thiazole) | thiazole | >10000 |
Data is from a study on pyrazolo[1,5-a]pyrimidine inhibitors and is illustrative of the effects of amide bioisosteric replacement. acs.org
Mechanistic Investigations and Target Interaction Studies of N Cyclopropyl 4 Pyrazol 1 Ylbenzamide
Identification of Molecular Targets and Pathways
Compounds built around the pyrazole-benzamide core have been identified as inhibitors of several crucial enzyme families, most notably protein kinases and succinate (B1194679) dehydrogenase. Their activity extends to other enzyme systems and receptors, indicating a broad but often potent biological profile.
The pyrazole (B372694) moiety is a recognized "privileged scaffold" in medicinal chemistry, and its derivatives have been extensively developed as kinase inhibitors. nih.gov These enzymes are critical regulators of cellular processes, and their inhibition is a key strategy in treating diseases like cancer and inflammatory conditions. nih.govnih.gov
p38α MAP Kinase: A series of N-pyrazole, N'-aryl ureas have been shown to bind to p38 mitogen-activated protein (MAP) kinase. uga.edu Their binding mechanism involves a distinct domain that becomes accessible when the kinase's activation loop adopts a specific conformation, which allows for crucial lipophilic and hydrogen bonding interactions between the inhibitor and the protein. uga.edu Optimization of a quinazolinone series of p38α MAP kinase inhibitors led to the clinical candidate AZD6703, a compound featuring an N-cyclopropyl benzamide (B126) moiety. nih.govacs.orgnih.gov The development was guided by X-ray crystallography, which revealed how inhibitor size affects the binding mode. nih.govacs.org
Salt-Inducible Kinases (SIK2/SIK3): The salt-inducible kinases (SIKs) are a subfamily of AMP-activated protein kinases (AMPK) and are targets for inflammatory diseases. researchgate.net A 4-(5-substituted-benzimidazol-1-yl)benzamide series was identified as potent pan-SIK inhibitors. researchgate.netgoogle.com Within this series, the introduction of a cyclopropyl (B3062369) group on the amide (compound 17) retained potent activity against SIK3 and slightly decreased activity against SIK1 and SIK2, while notably improving selectivity against off-target kinases like ALK5 and ABL1. nih.gov GLPG3970, a dual SIK2/SIK3 inhibitor, was developed from this chemical class and has shown therapeutic potential in models of arthritis. google.comfrac.info
Aurora Kinases, JAK2, and Abl: The pyrazol-4-yl urea (B33335) compound AT9283 was discovered through fragment-based methods and identified as a multitargeted inhibitor with potent activity against Aurora A and Aurora B kinases. nih.gov Further investigation revealed that AT9283 also inhibits other kinases, including Janus kinase 2 (JAK2) and the Abelson murine leukemia viral oncogene homolog 1 (Abl), including its T315I mutant. nih.gov The development of selective Aurora B kinase inhibitors has also been pursued, as deregulation of this enzyme is linked to tumor progression and metastasis. acs.org
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy for cancer therapy. acs.org A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived by bioisosteric replacement of a phenylsulfonamide group with a pyrazole ring, demonstrated potent CDK2 inhibitory activity in the single-digit nanomolar range. acs.org Another related structure, N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, has been evaluated as a selective CDK inhibitor.
Activin Receptor-Like Kinase 5 (ALK5): ALK5, the transforming growth factor-beta (TGF-β) type I receptor, is a target for fibrotic diseases. The phenylpyridine pyrazole derivative GW788388 was identified as a potent, selective, and orally active ALK5 inhibitor. As mentioned, analogues of SIK inhibitors containing an N-cyclopropyl benzamide structure also showed improved selectivity against ALK5. nih.gov
Heat Shock Protein 90 (HSP90): The molecular chaperone HSP90 is a target for cancer therapy because it stabilizes numerous proteins required for cancer cell growth. A pyrazolo[3,4-b]pyridine derivative, TAS-116, was identified as a selective inhibitor of HSP90α and HSP90β. Other pyrazole-based compounds, such as the 3, 4-diaryl pyrazole CCT018159, have also been shown to act as HSP90 inhibitors by binding to the N-terminal ATP pocket.
Table 1: Kinase Inhibition by Representative Pyrazole-Benzamide Derivatives
| Compound/Series | Target Kinase(s) | Key Findings |
|---|---|---|
| AT9283 (Pyrazol-4-yl urea) | Aurora A, Aurora B, JAK2, Abl (T315I) | Multitargeted inhibitor with potent activity (IC50 ≈ 3 nM for AurA/AurB). nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Potent and selective CDK2 inhibitors (Ki = 0.005 µM for compound 15). acs.org |
| AZD6703 Derivative (N-cyclopropyl benzamide) | p38α MAP Kinase | Clinical candidate developed as a potent and selective inhibitor. nih.govacs.org |
| 4-(Benzimidazol-1-yl)benzamide Derivatives | SIK1, SIK2, SIK3 | N-cyclopropyl analogue showed nanomolar potency and improved selectivity. researchgate.netnih.gov |
| GW788388 (Phenylpyridine pyrazole) | ALK5 | Potent and selective inhibitor of the TGF-β type I receptor. |
| TAS-116 (Pyrazolo[3,4-b]pyridine) | HSP90α, HSP90β | Selective inhibitor with a unique binding mode at the N-terminal ATP site. |
The pyrazole carboxamide structure is a cornerstone of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). acs.orgnih.gov These fungicides act by inhibiting Complex II (the SDH complex) in the mitochondrial respiratory chain, which blocks fungal energy production and prevents growth. nih.gov
Numerous commercial fungicides are based on this scaffold. A specific subclass, N-cyclopropyl-N-benzyl-pyrazole-carboxamides, has been established, with the compound isoflucypram (B6594648) being its first representative. nih.govnih.gov The design and synthesis of novel N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides have also yielded compounds with potent SDH inhibition, significantly exceeding the activity of commercial fungicides like fluxapyroxad (B1673505) in enzymatic assays. researchgate.net Research has demonstrated that pyrazol-5-yl-benzamide derivatives can exhibit excellent fungicidal activity against various plant pathogens by targeting SDH. acs.org
Table 2: Succinate Dehydrogenase Inhibition by Pyrazole Carboxamide Derivatives
| Compound Class/Example | Target Organism(s) | Key Findings |
|---|---|---|
| Isoflucypram | Cereal Pathogens (e.g., Zymoseptoria tritici) | First N-cyclopropyl-N-benzyl-pyrazole-carboxamide SDHI with high efficacy. nih.gov |
| Pyrazol-5-yl-benzamide (Compound 5IIc) | Sclerotinia sclerotiorum, Valsa mali | Excellent in vitro and in vivo fungicidal activity, comparable to commercial agents. acs.org |
| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide (Compound 7s) | Porcine SDH | Showed extremely high enzymatic inhibition (IC50 = 0.014 μM), 205-fold greater than fluxapyroxad. researchgate.net |
| Pyrazole-4-carboxamides | Various Fungi | A major class of SDHI fungicides including boscalid, bixafen, and fluxapyroxad. nih.govacs.org |
The versatility of the pyrazole scaffold extends beyond kinase and SDH inhibition. Derivatives have been investigated as modulators of G-protein-coupled receptors (GPCRs). Specifically, pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4). The M4 receptor is a target for neurological disorders like schizophrenia, and selective modulation is a key therapeutic goal. These PAMs work by enhancing the affinity of the endogenous neurotransmitter acetylcholine for the receptor.
Binding Mode Analysis and Ligand-Protein Interactions
Understanding how N-cyclopropyl-4-pyrazol-1-ylbenzamide and its analogues bind to their molecular targets is crucial for rational drug design. X-ray crystallography and molecular docking studies have provided detailed insights into the specific non-covalent interactions that govern their inhibitory activity.
Hydrogen bonds are consistently identified as critical for the binding of pyrazole-benzamide derivatives to their target enzymes.
In SDH: Molecular docking simulations of pyrazol-5-yl-benzamide derivatives show that the inhibitor interacts with key residues such as TRP173, SER39, and ARG43 through hydrogen bonds. acs.org For the N-cyclopropyl-N-benzyl-carboxamide subclass, it is proposed that the carboxamide oxygen forms a hydrogen bond with the sidechain of a conserved tryptophan residue, while the pyrazole moiety forms another hydrogen bond with a histidine sidechain. nih.gov
In Kinases: The binding of pyrazole urea-based inhibitors to p38 MAP kinase involves hydrogen bonding interactions with the protein's activation loop. uga.edu For many kinase inhibitors, hydrogen bonds with the "hinge" region of the kinase ATP-binding site are a common and essential feature for potent inhibition. The development of a pyrazole urea clinical candidate (BIRB 796) involved incorporating a pharmacophore that forms a key hydrogen bond at the ATP binding site, which significantly improved potency. uga.edu
In addition to hydrogen bonding, hydrophobic and π-stacking interactions play a significant role in the affinity and specificity of these compounds.
In SDH: The binding of pyrazole carboxamide inhibitors often involves a phenyl ring fitting into a hydrophobic pocket within the ubiquinone binding site. nih.gov Molecular docking of one pyrazol-5-yl-benzamide derivative revealed a π-π interaction with the tryptophan residue TRP173, contributing to its binding affinity. acs.org
In Kinases: The binding of N-pyrazole, N'-aryl ureas to p38 MAP kinase is dependent on lipophilic interactions. uga.edu The design of novel HSP90 inhibitors based on a 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamide scaffold was guided by X-ray crystal structures, which highlighted the importance of an interaction with Phe138 to gain a significant increase in binding potency.
Allosteric Modulation Mechanisms
There is a lack of specific published research data detailing the allosteric modulation mechanisms of this compound. In the broader context of drug discovery, allosteric modulators are substances that bind to a receptor at a site other than the primary (orthosteric) binding site for the endogenous ligand. This binding can result in a conformational change in the receptor, which in turn can enhance (positive allosteric modulation), reduce (negative allosteric modulation), or have no effect on the affinity and/or efficacy of the endogenous ligand. The study of such mechanisms is critical for understanding a compound's specific effects on cellular function. However, for this compound, specific targets and the nature of any potential allosteric interactions have not been characterized in the available scientific literature.
Molecular Signaling Pathway Modulation
Detailed studies on how this compound modulates specific molecular signaling pathways are not yet available. Research into related, but structurally distinct, pyrazole-based compounds has revealed a variety of biological activities. For instance, some complex benzamide derivatives containing a cyclopropyl-pyrazol moiety have been investigated as inhibitors of discoidin domain receptors (DDR), which are receptor tyrosine kinases involved in cell adhesion and migration. nih.gov Other pyrazole derivatives have been identified as modulators of autophagy through their effects on the mTORC1 signaling pathway. nih.gov Another related compound, N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide, has been noted as an inhibitor of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. drugbank.com
It is important to emphasize that these findings pertain to different molecules and cannot be directly extrapolated to this compound. The specific substitution pattern of the pyrazole and benzamide rings is a critical determinant of a compound's biological activity. Without dedicated research on this compound, its impact on intracellular signaling cascades remains speculative. Further investigation is required to identify its specific molecular targets and elucidate the pathways it may influence.
Preclinical Pharmacological Activity of N Cyclopropyl 4 Pyrazol 1 Ylbenzamide Derivatives
In Vitro Efficacy in Biological Assays
The inherent versatility of the N-cyclopropyl-4-pyrazol-1-ylbenzamide scaffold has led to the exploration of its derivatives in a multitude of biological contexts. These investigations have unveiled significant activity in several key areas of therapeutic and agrochemical interest.
Antiproliferative and Cytotoxic Activities
Derivatives of the pyrazole (B372694) scaffold have demonstrated notable antiproliferative and cytotoxic effects against a range of cancer cell lines. A novel pyrazole derivative, PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide), has shown potent cytotoxicity against various cancer cell lines, inducing apoptosis and cell cycle arrest at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. google.com Further investigation into its mechanism of action revealed that PTA-1 disrupts microtubule organization and inhibits tubulin polymerization. google.com
Another study focused on 1,3-diarylpyrazolone derivatives, which displayed significant antiproliferative activity against non-small cell lung cancer cell lines A549 and NCI-H522, with some compounds exhibiting low IC50 values. nih.gov Similarly, a series of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives were found to be potent inhibitors of cell growth in the human epidermoid carcinoma A431 cell line. researchgate.net The antiproliferative effects of these compounds were attributed to the interference with the Src tyrosine kinase signaling pathway and downstream effectors like MAPKs, ERK1-2. researchgate.net
In the context of osteoclast differentiation, a novel inhibitor, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, was synthesized and found to attenuate RANKL-mediated osteoclastogenesis. researchgate.net Derivative 5b from this series emerged as a particularly effective inhibitor, with an IC50 of 0.64 µM against RANKL-induced osteoclast cells. researchgate.net
Antiproliferative and Cytotoxic Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cell Line | Activity | IC50 Value |
|---|---|---|---|
| PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxic, Induces Apoptosis, Cell Cycle Arrest | Low micromolar |
| 1,3-Diarylpyrazolones | A549, NCI-H522 (Non-Small Cell Lung Cancer) | Antiproliferative | Low IC50 values |
| 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines | A431 (Human Epidermoid Carcinoma) | Potent Growth Inhibition | Not specified |
| Derivative 5b (N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide) | RANKL-induced Osteoclasts | Inhibition of Differentiation | 0.64 µM |
| Pyrazole-4-sulfonamide derivatives | C6 (Rat Brain Tumor) | Moderate to excellent antiproliferative activity | Not specified |
Antimicrobial and Antifungal Activities
The this compound framework and its analogs have been investigated for their potential to combat microbial and fungal pathogens. A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal activities. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several mycotoxic fungal strains. nih.gov Notably, compounds 9d, 9g, and 9h from this series demonstrated potent antimicrobial activities. nih.gov
The broader class of pyrazole derivatives has been recognized for its significant antimicrobial potential, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. orientjchem.org For instance, quinoline-substituted pyrazole derivatives have been reported as potent antimicrobial agents with MIC values ranging from 0.12–0.98 μg/ml against bacteria such as S. aureus, Staphylococcus epidermidis, and B. subtilis. orientjchem.org Furthermore, certain N-(trifluoromethylphenyl) derivatives have shown efficacy as growth inhibitors of Gram-positive bacterial strains, including MRSA, with MIC values as low as 0.78 μg/ml. orientjchem.org
Antimicrobial and Antifungal Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity | Key Findings |
|---|---|---|---|
| 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides (9d, 9g, 9h) | Gram-positive & Gram-negative bacteria, mycotoxic fungi | Potent antimicrobial | Effective against a range of bacteria and fungi. |
| Quinoline-substituted pyrazoles | S. aureus, S. epidermidis, B. subtilis | Potent antimicrobial | MIC values in the range of 0.12–0.98 μg/ml. |
| N-(trifluoromethylphenyl) derivatives | Gram-positive bacteria (including MRSA) | Growth inhibition | MIC values as low as 0.78 μg/ml. |
| 4,6-disubstituted-3-cyano-2-pyridone derivatives | E. coli, S. aureus, P. aeruginosa | Good antibacterial activity | Compounds 4b, 4c, 4d, 4g, 4m, 4n, and 4o showed significant activity. mdpi.com |
| Pyrazole-containing cyanopyridone derivatives | Aspergillus flavus | Moderate antifungal activity | Compound 4c showed moderate activity. mdpi.com |
Insecticidal and Acaricidal Properties
Research into pyrazole derivatives has also extended into the agrochemical field, revealing significant insecticidal and acaricidal properties. Synthetic pyrazole-5-carboxamide derivatives, such as tebufenpyrad (B1682729) and tolfenpyrad, are known to be potent mitochondrial respiration inhibitors used for pest control.
A study on novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties demonstrated high insecticidal activity against the cotton bollworm (Helicoverpa armigera). Specifically, the stomach activities of compounds Ij, Il, and IIe were found to be 60% at a concentration of 5 mg kg-1. These compounds also showed varying levels of activity against the diamondback moth (Plutella xylostella), bean aphid (Aphis craccivora), mosquito (Culex pipiens pallens), and spider mite (Tetranychus cinnabarinus).
Insecticidal and Acaricidal Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target Pest | Activity | Key Findings |
|---|---|---|---|
| α-chloromethyl-N-benzyl pyrazole-5-carboxamides (Ij, Il) | Cotton Bollworm (Helicoverpa armigera) | High Insecticidal (Stomach Activity) | 60% activity at 5 mg kg-1. |
| 4,5-dihydrooxazole containing pyrazole-5-carboxamides (IIe) | Cotton Bollworm (Helicoverpa armigera) | High Insecticidal (Stomach Activity) | 60% activity at 5 mg kg-1. |
Antiviral Activities
The pyrazole nucleus is a constituent of various compounds exhibiting antiviral properties. Studies have shown that pyrazole derivatives can be effective against a range of viruses. For instance, pyrazole-containing systems have demonstrated potent antiviral effects against HIV, HCV, HSV-1, and influenza viruses. researchgate.net
A series of novel N-phenylbenzamide derivatives, which are structurally related to the title compound class, were synthesized and evaluated for their activity against enterovirus 71 (EV71). nih.gov Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was found to be active against EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM. nih.gov
Antiviral Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target Virus | Activity | IC50 Value |
|---|---|---|---|
| N-phenylbenzamide derivatives (e.g., 1e) | Enterovirus 71 (EV71) | Antiviral | 5.7 - 12 μM |
Repellent Activity
Currently, there is a lack of specific data in the scientific literature regarding the repellent activity of this compound and its direct derivatives against insects or other pests. While the broader class of pyrazole compounds has been extensively studied for its insecticidal properties, information on their potential as repellents is not well-documented.
Selectivity Profiling against Relevant Off-Targets
The selectivity of a compound is a critical factor in its development as a therapeutic agent. For pyrazole derivatives, some studies have initiated the process of selectivity profiling against relevant off-targets.
A series of novel sulfonamide-bearing pyrazolone (B3327878) derivatives were investigated for their inhibitory effects on cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and human carbonic anhydrase (hCA) isoenzymes. nih.gov The study revealed that the position of the sulfonamide substituent on the benzene (B151609) ring influenced the selectivity for activity against AChE and BChE. nih.gov These derivatives exhibited inhibitory potency in the nanomolar range against hCA I and hCA II, with Ki values for hCA I ranging from 18.03 ± 2.86 to 75.54 ± 4.91 nM, and for hCA II from 24.84 ± 1.57 to 85.42 ± 6.60 nM. nih.gov
Selectivity Profile of Sulfonamide-Bearing Pyrazolone Derivatives
| Target | Activity | Ki Value Range |
|---|---|---|
| Acetylcholinesterase (AChE) | Inhibitory | Not specified |
| Butyrylcholinesterase (BChE) | Inhibitory | Not specified |
| Human Carbonic Anhydrase I (hCA I) | Inhibitory | 18.03 - 75.54 nM |
| Human Carbonic Anhydrase II (hCA II) | Inhibitory | 24.84 - 85.42 nM |
Resistance Mechanisms and Strategies for Overcoming Resistance
The emergence of resistance is a significant challenge in the sustained application of therapeutic and fungicidal agents. For this compound and its derivatives, which are part of the broader pyrazole carboxamide class, understanding the molecular basis of resistance is crucial for developing effective countermeasures. Preclinical research has identified several key mechanisms through which target organisms, ranging from pathogenic fungi to cancer cells, can develop resistance. Concurrently, innovative strategies are being explored to circumvent these resistance mechanisms.
The primary mechanism of resistance to pyrazole carboxamide derivatives, particularly in the context of their fungicidal action, involves alterations in the target protein, succinate (B1194679) dehydrogenase (SDH). nih.gov In pathogenic fungi, specific point mutations in the genes encoding subunits of the SDH enzyme can significantly reduce the binding affinity of these inhibitors, rendering them less effective. nih.gov
Another significant resistance mechanism, observed in both cancer and fungal resistance, is the increased efflux of the compound out of the cell. nih.govnih.gov This is often mediated by the overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, which act as cellular pumps to remove xenobiotics. nih.govnih.gov
Strategies to overcome this resistance are multifaceted. One approach involves the development of second-generation inhibitors that are effective against mutated targets. Another strategy is the co-administration of the primary agent with a resistance-breaking compound, such as an efflux pump inhibitor. nih.gov Furthermore, the use of compounds in combination therapies, where each agent has a different mode of action, can reduce the likelihood of resistance developing. agriculturejournals.cz
Mechanisms of Resistance
Preclinical studies have elucidated several key mechanisms that contribute to resistance against this compound derivatives and related compounds.
Target Site Modification: The most frequently documented mechanism of resistance to pyrazole carboxamide fungicides is the modification of the target enzyme, succinate dehydrogenase (SDH). nih.gov Mutations in the genes encoding the subunits of SDH, particularly sdhB, sdhC, and sdhD, can lead to amino acid substitutions that prevent the inhibitor from binding effectively. nih.gov For instance, in the grey mold fungus Botrytis cinerea, several mutations in the SdhB and SdhD subunits have been identified that confer specific patterns of resistance to carboxamides. nih.gov
Increased Drug Efflux: Overexpression of cellular efflux pumps is a common mechanism of multidrug resistance (MDR). nih.govnih.gov These transporters, such as the ABCG2 transporter in cancer cells, can actively pump a wide range of drugs out of the cell, thereby reducing their intracellular concentration and efficacy. nih.gov A novel benzamide (B126) derivative, VKNG-2, has been shown to be a substrate for the ABCG2 transporter, indicating that this is a plausible resistance mechanism for this class of compounds. nih.gov In fungi, both ABC and MFS transporters can contribute to resistance against various fungicides. nih.gov
Metabolic Alterations: Changes in the metabolic pathways of the target organism can also lead to resistance. While less common for this class of compounds, enhanced metabolism of the drug into inactive forms could potentially reduce its efficacy.
Epigenetic Modifications: In the context of cancer, epigenetic changes can lead to drug resistance. rsc.org While not directly studied for this compound, epigenetic dysregulation is a known factor in the development of resistance to various anticancer agents. rsc.org
Strategies for Overcoming Resistance
To combat the challenge of resistance, several preclinical strategies are being investigated.
Development of Novel Analogs: A primary strategy is the rational design and synthesis of new derivatives that can overcome known resistance mutations. By modifying the chemical structure of the parent compound, it may be possible to create analogs that bind effectively to the mutated target or are not recognized by efflux pumps.
Efflux Pump Inhibition: The co-administration of an efflux pump inhibitor with a therapeutic agent is a promising approach to reverse multidrug resistance. nih.gov For example, the benzamide derivative VKNG-2 was shown to reverse resistance to other chemotherapeutic drugs by inhibiting the function of the ABCG2 transporter. nih.gov This suggests that similar strategies could be employed for this compound derivatives facing resistance due to efflux pump overexpression.
Combination Therapy: Using a combination of drugs with different mechanisms of action is a well-established strategy to prevent or delay the onset of resistance. agriculturejournals.cz In agriculture, rotating or mixing fungicides with different modes of action is recommended to manage resistance in fungal populations. agriculturejournals.cz In cancer, combining a targeted agent with conventional chemotherapy or other targeted therapies can be more effective than monotherapy.
Targeting Epigenetic Modifications: In cancer treatment, inhibitors of histone deacetylases (HDACs) are being explored as a way to resensitize resistant cells to chemotherapy. researchgate.net The use of such epigenetic modulators in combination with this compound derivatives could be a potential strategy to overcome resistance in cancer models. rsc.org
Integrated Management Approaches: In an agricultural setting, integrated pest management (IPM) strategies, which include the use of resistant crop varieties and other non-chemical control methods, can reduce the selection pressure for fungicide resistance. agriculturejournals.cz
The following tables present data from preclinical studies on resistance to related compounds, which can provide insights into potential resistance issues and mitigation strategies for this compound derivatives.
Table 1: Examples of SDH Mutations Conferring Resistance to Carboxamide Fungicides in Botrytis cinerea
| Gene | Mutation | Amino Acid Change |
|---|---|---|
| sdhB | H272R | Histidine to Arginine |
| sdhB | H272Y | Histidine to Tyrosine |
| sdhD | H132R | Histidine to Arginine |
| sdhD | D123E | Aspartic Acid to Glutamic Acid |
Data sourced from studies on carboxamide fungicide resistance. nih.gov
Table 2: Reversal of Multidrug Resistance by a Benzamide Derivative
| Cell Line | Chemotherapeutic Agent | Fold Increase in Efficacy with VKNG-2 |
|---|---|---|
| S1-M1-80 (Colon Cancer) | Mitoxantrone | 70-fold |
| S1-M1-80 (Colon Cancer) | SN-38 | 112-fold |
Data shows the effect of the benzamide derivative VKNG-2 in overcoming resistance mediated by the ABCG2 transporter. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| VKNG-2 |
| Mitoxantrone |
| SN-38 |
Computational Chemistry and Molecular Modeling of N Cyclopropyl 4 Pyrazol 1 Ylbenzamide
Quantum Mechanical Calculations for Electronic Structure Analysis
There is no specific information available in the public domain regarding quantum mechanical calculations performed on N-cyclopropyl-4-pyrazol-1-ylbenzamide to analyze its electronic structure. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity and potential interactions with biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Specific molecular docking studies for this compound are not described in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. While numerous docking studies have been conducted on various pyrazole (B372694) derivatives to explore their binding modes with targets like kinases, proteases, and other enzymes, the interaction of this compound with any particular protein has not been reported.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models that specifically include this compound have been published. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which does not appear to be available for a series containing this compound.
Molecular Dynamics Simulations for Conformational Stability and Binding Pathways
There are no reports of molecular dynamics (MD) simulations being performed on this compound. MD simulations are used to study the dynamic behavior of molecules over time, providing information on conformational stability, flexibility, and the pathways of ligand binding to a receptor. The absence of such studies indicates a gap in the understanding of the dynamic properties of this specific compound.
Virtual Screening and Ligand-Based Drug Design Methodologies
This compound has not been specifically mentioned as a hit or lead compound in published virtual screening or ligand-based drug design campaigns. These computational methods are used to identify novel bioactive compounds from large chemical libraries. While pyrazole-containing fragments are often used in such studies, the specific structure of this compound has not been highlighted in these contexts.
Advanced Analytical and Spectroscopic Characterization Methods for N Cyclopropyl 4 Pyrazol 1 Ylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-cyclopropyl-4-pyrazol-1-ylbenzamide, both ¹H and ¹³C NMR spectroscopy are employed to confirm its constitution.
¹H NMR Analysis
The proton NMR (¹H NMR) spectrum of this compound provides characteristic signals for each distinct proton in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The spectrum would display a complex multiplet in the upfield region, typically between 0.6 and 1.0 ppm, corresponding to the methylene (B1212753) protons (-CH₂-CH₂-) of the cyclopropyl (B3062369) ring. A distinct multiplet for the cyclopropyl methine proton (-CH-) would be expected around 2.9-3.1 ppm.
The pyrazole (B372694) ring protons show characteristic signals in the aromatic region. The proton at the 4-position of the pyrazole ring (H-4) is expected to appear as a triplet around 6.5 ppm. The protons at the 3- and 5-positions (H-3 and H-5) would likely resonate as doublets at approximately 7.7 ppm and 8.5 ppm, respectively.
The protons of the benzene (B151609) ring exhibit a classic AA'BB' splitting pattern for a 1,4-disubstituted system. The two protons ortho to the pyrazole group would appear as a doublet around 7.8 ppm, while the two protons ortho to the amide group would resonate as a doublet around 8.0 ppm. The amide proton (N-H) would typically be observed as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but generally appearing around 8.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl -CH₂- | 0.6 - 1.0 | Multiplet |
| Cyclopropyl -CH- | 2.9 - 3.1 | Multiplet |
| Pyrazole H-4 | ~6.5 | Triplet |
| Pyrazole H-3 | ~7.7 | Doublet |
| Benzene (ortho to pyrazole) | ~7.8 | Doublet |
| Benzene (ortho to amide) | ~8.0 | Doublet |
| Amide N-H | ~8.4 | Broad Singlet |
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within this compound.
The cyclopropyl group would show two signals: one for the two equivalent methylene carbons (-CH₂) at a very upfield position (around 6-10 ppm) and another for the methine carbon (-CH) at approximately 23-25 ppm.
The pyrazole ring carbons would have distinct chemical shifts. The C-4 carbon is expected around 107-108 ppm, while the C-3 and C-5 carbons would resonate further downfield, typically in the range of 130-142 ppm.
The benzamide (B126) portion of the molecule shows several signals. The carbons of the benzene ring would appear in the aromatic region (120-140 ppm). The carbon atom attached to the pyrazole ring (C-4 of benzene) would be found around 123 ppm, while the carbons ortho and meta to the amide group would have shifts in the 128-130 ppm range. The quaternary carbon of the benzene ring attached to the carbonyl group would be around 135 ppm. The most downfield signal, characteristic of the amide carbonyl carbon (C=O), is expected to appear around 166-168 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl -CH₂- | 6 - 10 |
| Cyclopropyl -CH- | 23 - 25 |
| Pyrazole C-4 | 107 - 108 |
| Benzene C (ortho to pyrazole) | ~123 |
| Benzene C (ortho to amide) | 128 - 130 |
| Benzene C (ipso to pyrazole) | ~133 |
| Benzene C (ipso to amide) | ~135 |
| Pyrazole C-3, C-5 | 130 - 142 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₃H₁₃N₃O), the exact mass can be calculated. The molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. For C₁₃H₁₃N₃O, the calculated monoisotopic mass is 227.1059 g/mol . HRMS analysis would be expected to yield a value extremely close to this theoretical mass, confirming the molecular formula. mdpi.com
The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this compound would likely involve:
Cleavage of the amide bond, resulting in fragments corresponding to the benzoyl moiety and the cyclopropylamine (B47189) moiety.
Loss of the cyclopropyl group.
Fragmentation of the pyrazole ring.
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₄N₃O⁺ | 228.1131 |
| [M]⁺ | C₁₃H₁₃N₃O⁺ | 227.1059 |
| [M-C₃H₅]⁺ | C₁₀H₈N₃O⁺ | 186.0662 |
| [C₇H₄N₂O]⁺ | C₇H₄N₂O⁺ | 144.0324 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands.
A prominent absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would appear as a strong, sharp peak around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1550 cm⁻¹.
Stretching vibrations for the aromatic C-H bonds of the benzene and pyrazole rings would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within these aromatic rings would give rise to several absorptions in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching of the cyclopropyl group would be seen just below 3000 cm⁻¹.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (Cyclopropyl) | Stretch | < 3000 |
| C=O (Amide I) | Stretch | 1650 - 1680 |
| C=C, C=N (Aromatic) | Stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact coordinates of each atom in the crystal lattice.
This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it reveals the conformation of the molecule in the solid state, such as the relative orientation of the pyrazole and benzene rings.
Crucially, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For this compound, it is expected that intermolecular hydrogen bonds would form between the amide N-H donor and the amide C=O acceptor of neighboring molecules, potentially forming chains or dimeric structures. mdpi.com Other non-covalent interactions, such as π-π stacking between the aromatic rings, could also play a significant role in the crystal packing. cardiff.ac.uk Analysis of co-crystals would involve crystallizing the target compound with a suitable co-former to study how these intermolecular interactions can be modified, which can influence physical properties of the solid.
Intellectual Property and Patent Landscape Review Pertaining to N Cyclopropyl 4 Pyrazol 1 Ylbenzamide
Analysis of Patent Families Claiming Related Benzamide (B126) and Pyrazole (B372694) Derivatives
While a patent specifically claiming the exact molecule N-cyclopropyl-4-pyrazol-1-ylbenzamide has not been prominently identified in broad searches, the intellectual property landscape is densely populated with patents covering structurally related benzamide and pyrazole derivatives. These patents often feature broad Markush claims that may encompass a wide range of substituted pyrazole and benzamide compounds, potentially including the target molecule.
A significant portion of the patent literature focuses on pyrazole derivatives as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. google.comnih.govmdpi.com For instance, patent applications have been filed for pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, highlighting the versatility of the pyrazole scaffold in interacting with the hinge region of kinases. nih.gov The pyrazole ring is a recurring motif in the design of such inhibitors due to its ability to form key hydrogen bond interactions within the ATP binding site of kinases. nih.govmdpi.com
Patents for benzpyrazole derivatives as inhibitors of PI3-kinases further illustrate the importance of the benzamide fragment in this chemical space. google.com These patents often describe compounds where the benzamide portion is crucial for activity and selectivity.
The following table provides a summary of representative patent families claiming related benzamide and pyrazole derivatives, indicating the claimed therapeutic utility and the general structural features.
| Patent Family/Publication | General Structural Class | Claimed Therapeutic Area/Target | Key Structural Features Claimed |
| WO2002018346A1 | Pyrazole derivatives | Protein kinase inhibitors (cdk2, cdk5, GSK-3) for neurodegenerative diseases and cancer | Substituted pyrazoles with various groups at R1, R2, R3, and R4 positions, including amino-substituted pyrazoles. google.com |
| US20120245171A1 | Benzpyrazole derivatives | PI3-kinase inhibitors for asthma and COPD | Compounds of a general formula with specified R1, R2, and R3 substituents on a benzpyrazole core. google.com |
| HK1226053A1 | Pyrazole derivatives | DLK inhibitors | Pyrazole derivatives with various substitutions, covered under broad CPC classifications like C07D401/04 and C07D401/14. nih.gov |
| WO2015032859A1 | N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives | Not specified (synthesis patent) | A process for preparing pyrazole carboxamide derivatives, indicating a commercial interest in this structural class. |
It is important to note that the synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives has been explicitly described in the patent literature, indicating that this particular substitution pattern on the pyrazole-carboxamide core is of industrial interest.
Strategies for Novel Compound Design within the Patent Landscape
The existing patent landscape for pyrazole and benzamide derivatives, particularly as kinase inhibitors, presents both challenges and opportunities for the design of novel compounds with the potential for intellectual property protection. A key strategy for navigating this landscape is to design molecules that fall outside the scope of existing patent claims while retaining or improving upon the desired biological activity.
One approach is to introduce novel substituents on the core this compound scaffold. Structure-activity relationship (SAR) studies of related pyrazole-based inhibitors can provide valuable insights. For example, the development of pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors involved a hybridization strategy combining features from known inhibitors to create new chemical entities with improved properties. nih.gov This highlights the potential of modifying the substitution pattern on both the pyrazole and benzamide rings to achieve novel biological profiles and circumvent existing patents.
Another strategy involves the exploration of bioisosteric replacements for the key structural motifs. For instance, the pyrazolo[3,4-b]pyridine scaffold has been explored as a versatile alternative to other hinge-binding heterocycles in kinase inhibitors, sometimes offering advantages in terms of intellectual property, activity, or synthetic accessibility. nih.gov Similarly, modifying the linker between the pyrazole and benzamide moieties or altering the substitution on the cyclopropyl (B3062369) group could lead to novel and patentable compounds.
The design of compounds with unique pharmacological profiles, such as dual-target inhibitors or allosteric modulators, can also provide a path to new intellectual property. The discovery of pyrazole sulfonamides as dual inhibitors of COX-2 and 5-LOX is a case in point. nih.gov Furthermore, designing compounds that target less-explored members of a kinase family or that exhibit a unique selectivity profile can be a successful strategy.
Finally, a thorough "freedom to operate" analysis is crucial before commencing significant research and development efforts. This involves a detailed examination of the claims of relevant patents to ensure that a newly designed compound does not infringe on existing intellectual property.
The following table outlines potential strategies for novel compound design based on the analysis of the current patent landscape.
| Strategy | Description | Example from Literature/Rationale |
| Novel Substitution | Introduction of new chemical groups on the pyrazole or benzamide rings that are not explicitly claimed in existing patents. | The development of novel pyrazole sulfonamide derivatives with unique substitution patterns led to dual COX-2/5-LOX inhibitors. nih.gov |
| Bioisosteric Replacement | Replacing key structural elements (e.g., the pyrazole ring, the amide linker) with other functional groups that maintain or improve biological activity. | The use of pyrazolo[3,4-b]pyridine as a versatile scaffold in kinase inhibitors demonstrates the potential of exploring different heterocyclic cores. nih.gov |
| Exploration of Novel Pharmacological Profiles | Designing compounds with dual-targeting capabilities or allosteric mechanisms of action to differentiate from existing inhibitors. | The design of dual COX-2/5-LOX inhibitors showcases the potential for creating compounds with a broader anti-inflammatory spectrum. nih.gov |
| Targeting Niche Indications or Isoforms | Focusing on less-common therapeutic targets or specific enzyme isoforms to carve out a unique intellectual property space. | The development of selective PI3Kδ inhibitors indicates a strategy of targeting specific isoforms within a kinase family. google.com |
By employing these strategies, researchers can navigate the complex intellectual property landscape surrounding this compound and its derivatives to design novel and patentable chemical entities with therapeutic potential.
Future Research Directions and Unexplored Avenues for N Cyclopropyl 4 Pyrazol 1 Ylbenzamide
Exploration of Novel Biological Activities and Therapeutic Applications
The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of biological effects. dntb.gov.ua Future research on N-cyclopropyl-4-pyrazol-1-ylbenzamide should systematically explore its potential against a variety of therapeutic targets.
A primary area of focus should be its potential as a kinase inhibitor . Pyrazole derivatives are prominent in the development of inhibitors for various kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer and inflammatory disorders. nih.govnih.gov For instance, derivatives of pyrazole have shown inhibitory activity against Aurora kinases, which are key regulators of cell division. mdpi.com A comprehensive screening of this compound against a panel of kinases could uncover novel and selective inhibitory activities. The structural similarity to compounds like 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides, which are potent discoidin domain receptor inhibitors, suggests that this compound could also target kinases involved in fibrosis and cancer. nih.govnih.gov
Furthermore, the neuroprotective potential of this compound warrants investigation. Recent studies have highlighted the promise of pyrazole derivatives in the context of neurodegenerative diseases such as Alzheimer's. researchgate.net Research could focus on its ability to modulate pathways involved in neuroinflammation and neuronal cell death.
The antimicrobial properties of pyrazole derivatives are also well-documented. nih.govresearchgate.net A study on the related compound, N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl) benzamide (B126), demonstrated its potential as an antimicrobial agent. nih.govtandfonline.com Therefore, evaluating this compound against a broad spectrum of bacterial and fungal pathogens could lead to the development of new anti-infective agents. nih.govresearchgate.net
Finally, its potential as a cannabinoid receptor 1 (CB1) antagonist could be explored. Diaryl-pyrazole derivatives containing cyclopropyl (B3062369) groups have been identified as potent CB1 antagonists, with potential applications in treating obesity and related metabolic disorders. nih.gov
Table 1: Potential Therapeutic Targets for this compound
| Therapeutic Target Class | Specific Examples of Potential Targets | Potential Therapeutic Area |
| Protein Kinases | Aurora Kinases, Discoidin Domain Receptors | Cancer, Fibrosis |
| Neurological Targets | Enzymes and receptors in neuroinflammation | Neurodegenerative Diseases |
| Microbial Enzymes | Bacterial and fungal cellular machinery | Infectious Diseases |
| G-protein Coupled Receptors | Cannabinoid Receptor 1 (CB1) | Obesity, Metabolic Disorders |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of pyrazole derivatives has been a subject of extensive research, with a growing emphasis on environmentally friendly methods. nih.govjetir.org Future work on this compound should focus on developing more efficient and sustainable synthetic routes.
Current methods for synthesizing similar pyrazole carboxamides often involve multi-step processes. For example, a one-step process for preparing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives has been described, reacting a pyrazole-4-carbaldehyde with an amine. researchgate.netgoogle.comgoogle.com Similarly, the synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl) benzamides involves the reaction of a pyrazol-5-amine with a benzoyl chloride. tandfonline.com
Future synthetic strategies could explore "green" chemistry principles. nih.govmdpi.com This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com Catalyst-free approaches and the use of environmentally benign solvents like water are also promising avenues. mdpi.comresearchgate.net The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, would also enhance the efficiency and sustainability of producing this compound and its analogs. mdpi.com
Table 2: Comparison of Synthetic Approaches for Pyrazole Derivatives
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Conventional Synthesis | Multi-step, often requires harsh reagents and solvents. | Established and well-understood reaction mechanisms. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Faster reaction times, potentially higher yields, and reduced side products. mdpi.com |
| Catalyst-Free Synthesis | Avoids the use of metal catalysts. | Reduced cost and environmental impact, simpler purification. mdpi.com |
| One-Pot Synthesis | Multiple reactions in a single vessel. | Increased efficiency, reduced waste, and lower operational costs. mdpi.com |
Refinement of Computational Models for Enhanced Predictive Power
Computational chemistry plays a crucial role in modern drug discovery by predicting the properties and activities of molecules, thereby guiding experimental work. eurasianjournals.comnih.gov For this compound, refining computational models can significantly accelerate the discovery of its therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity. ej-chem.org By developing QSAR models for a series of analogs of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. mdpi.com
Molecular docking simulations can provide insights into how this compound might bind to various protein targets. nih.govresearchgate.net These studies can help to identify the most likely biological targets and to design modifications to the molecule that could enhance its binding affinity and selectivity. For instance, docking studies have been used to understand the binding modes of pyrazole derivatives to kinase active sites. nih.gov
Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of this compound. researchgate.netmdpi.com This information can be valuable for understanding its chemical properties and for predicting its metabolic stability.
Integration of Multi-omics Approaches for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, future research should integrate various "omics" technologies. nih.gov This systems biology approach can reveal the global impact of the compound on cellular processes.
Proteomics can be used to identify the proteins that interact with this compound or whose expression levels are altered upon treatment with the compound. This can provide crucial clues about its mechanism of action and potential off-target effects. For example, kinome profiling can be used to assess the compound's selectivity across a wide range of kinases. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound affects gene expression. This can help to identify the signaling pathways that are modulated by the compound.
Metabolomics , the study of the complete set of small-molecule metabolites, can provide a snapshot of the metabolic state of cells or organisms treated with this compound. This can reveal how the compound affects metabolic pathways and can help to identify biomarkers of its activity.
By integrating data from these different omics levels, researchers can build comprehensive models of the compound's biological effects, leading to a deeper understanding of its therapeutic potential and potential liabilities. nih.govresearchgate.net This integrated approach is particularly valuable for understanding the complex polypharmacology often associated with kinase inhibitors. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclopropyl-4-pyrazol-1-ylbenzamide, and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via coupling reactions involving cyclopropanamine derivatives. A representative method involves dissolving intermediates (e.g., 3-(4-iodo-pyrazol-1-yl)pyridine) in dimethyl sulfoxide (DMSO) with cyclopropanamine, cesium carbonate, and copper(I) bromide as a catalyst. Reaction parameters include temperature (35°C), time (48 hours), and purification via column chromatography (ethyl acetate/hexane gradients) . Yield optimization requires careful control of stoichiometry, catalyst loading, and solvent polarity. Impurity reduction can be achieved through multiple recrystallization steps or gradient elution in chromatography .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with key signals corresponding to cyclopropyl and pyrazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]+ at m/z 215) . Purity assessment employs HPLC with UV detection, while infrared (IR) spectroscopy identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹) . Conflicting spectral data should be resolved by repeating synthesis under inert conditions or using deuterated solvents to eliminate solvent artifacts .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve the yield of this compound?
- Methodological Answer : Design of Experiments (DoE) is recommended to evaluate variables such as catalyst type (e.g., CuBr vs. Pd-based catalysts), solvent polarity (DMSO vs. DMF), and temperature. For example, replacing copper bromide with palladium catalysts may enhance coupling efficiency in aryl halide intermediates . Reaction time can be reduced using microwave-assisted synthesis, while gradient crystallization (e.g., dimethyl ether/hexane) improves yield from 17.9% to >30% .
Q. What strategies are effective for impurity profiling during synthesis?
- Methodological Answer : Impurities arise from incomplete coupling or side reactions (e.g., dehalogenation). Liquid chromatography-mass spectrometry (LC-MS) identifies byproducts by comparing retention times and fragmentation patterns with reference standards (e.g., triazolo-pyridinone derivatives) . Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies impurities at <0.1% levels. For persistent impurities, orthogonal purification methods like preparative HPLC or ion-exchange chromatography are advised .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins by analyzing cyclopropane ring strain and pyrazole π-π interactions. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., trifluoromethyl groups) with solubility and logP values . Density Functional Theory (DFT) calculations optimize steric and electronic properties, as demonstrated in analogs with improved metabolic stability .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and verify compound purity (>95% by HPLC). For inconsistent enzyme inhibition results, use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .
Q. What impact do cyclopropane substitution patterns have on physicochemical properties?
- Methodological Answer : Substituents on the cyclopropane ring alter steric bulk and ring strain, affecting solubility and membrane permeability. For example, methyl-substituted cyclopropane increases logP by 0.5 units compared to unsubstituted analogs, as shown in derivatives with modified phenylpiperazine groups . Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or co-solvent systems (e.g., PEG-400/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
